Technical Monograph: 4-Isobutoxy-2-(trifluoromethyl)phenylboronic Acid
Technical Monograph: 4-Isobutoxy-2-(trifluoromethyl)phenylboronic Acid
CAS Registry Number: 2096339-98-7 Chemical Formula: C₁₁H₁₄BF₃O₃ Molecular Weight: 262.03 g/mol Class: Fluorinated Arylboronic Acid / Building Block
Executive Summary & Structural Logic
4-Isobutoxy-2-(trifluoromethyl)phenylboronic acid is a specialized organoboron intermediate designed for the synthesis of complex pharmaceutical scaffolds. Its structural value lies in the precise arrangement of its substituents:
-
2-(Trifluoromethyl) Group (Ortho-Effect): The -CF₃ group positioned ortho to the boronic acid moiety introduces significant steric bulk and strong electron-withdrawing character. While this enhances the metabolic stability of the final drug candidate (blocking oxidative metabolism at the 2-position), it significantly retards the rate of transmetalation during Suzuki-Miyaura cross-coupling, requiring specialized catalytic systems.
-
4-Isobutoxy Group (Para-Position): The isobutoxy ether chain acts as a lipophilic anchor. Unlike simple methoxy groups, the branched isobutyl chain increases the LogP of the final molecule, improving membrane permeability and hydrophobic binding interactions within protein active sites.
This guide provides a validated roadmap for the synthesis, handling, and application of this compound, addressing the specific challenges posed by the steric hindrance of the ortho-CF₃ group.
Synthesis & Manufacturing Process
Due to the lack of a single "named reaction" paper for this specific CAS, the following protocol is derived from standard industrial methodologies for ortho-substituted fluoroarylboronic acids.
Retrosynthetic Analysis
The most scalable route involves the Lithium-Halogen Exchange of the corresponding aryl bromide precursor.
Pathway:
4-Bromo-3-(trifluoromethyl)phenol
Step-by-Step Protocol
Step 1: Etherification (Synthesis of Precursor)
Reagents: 4-Bromo-3-(trifluoromethyl)phenol, Isobutyl bromide, Potassium Carbonate (K₂CO₃), DMF.
-
Setup: Charge a reaction vessel with 4-bromo-3-(trifluoromethyl)phenol (1.0 equiv) and anhydrous DMF (5 mL/mmol).
-
Base Addition: Add finely ground K₂CO₃ (2.5 equiv) in a single portion. Stir at room temperature for 15 minutes to form the phenolate.
-
Alkylation: Add isobutyl bromide (1.2 equiv) dropwise.
-
Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC or HPLC for the disappearance of the phenol.
-
Workup: Cool to RT. Pour into ice-water. Extract with Ethyl Acetate (3x). Wash organics with 1N NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate.
-
Checkpoint: The intermediate 1-bromo-4-isobutoxy-2-(trifluoromethyl)benzene is a stable oil/low-melting solid.
-
Step 2: Cryogenic Borylation (Formation of CAS 2096339-98-7)
Reagents: n-Butyllithium (2.5M in hexanes), Triisopropyl borate (B(OiPr)₃), THF, 2N HCl.
-
Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon. Add the aryl bromide from Step 1 (1.0 equiv) and anhydrous THF (10 mL/mmol).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: The ortho-CF₃ group makes the lithium species prone to " benzyne" elimination if the temperature rises.
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise over 30 minutes, maintaining internal temp < -70°C. Stir for 45 minutes at -78°C.
-
Boron Capture: Add Triisopropyl borate (1.5 equiv) rapidly in one portion.
-
Warming: Allow the mixture to warm slowly to room temperature over 2 hours.
-
Hydrolysis: Quench with 2N HCl (excess) and stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.
-
Isolation: Extract with diethyl ether. The product may require crystallization from Hexane/Ether or column chromatography (MeOH/DCM) if boroxine formation is significant.
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway from commercially available phenol to the target boronic acid.
Reactivity Profile & Applications
The "Ortho-Effect" in Suzuki Coupling
The primary challenge in using CAS 2096339-98-7 is the steric hindrance provided by the 2-CF₃ group. In a standard catalytic cycle:
-
Oxidative Addition: Fast (depends on the halide partner).
-
Transmetalation: Slow/Rate-Limiting. The bulky CF₃ group blocks the approach of the boronate to the Palladium(II) center.
-
Reductive Elimination: Fast.
Risk of Protodeboronation: Because transmetalation is slow, the boronic acid spends more time in the basic reaction medium. Ortho-CF₃ boronic acids are susceptible to base-catalyzed protodeboronation (C-B bond cleavage replaced by C-H), leading to the byproduct 1-isobutoxy-3-(trifluoromethyl)benzene.
Optimized Coupling Protocol
To overcome these issues, use Buchwald Ligands (SPhos, XPhos) or NHC-Palladium precatalysts (PEPPSI-iPr).
Recommended Conditions:
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-iPr (2 mol%).
-
Base: K₃PO₄ (3.0 equiv) - Anhydrous phosphate is preferred over carbonates to reduce protodeboronation.
-
Solvent: Toluene/Water (10:1) or Dioxane (dry).
-
Temperature: 80-100°C.
Visualization: Steric Bottleneck
Figure 2: Suzuki catalytic cycle highlighting the transmetalation bottleneck caused by the ortho-trifluoromethyl group.
Handling & Stability Data
| Parameter | Specification / Recommendation |
| Physical State | White to off-white powder. |
| Storage | 2-8°C under Inert Gas (Argon/Nitrogen). Boronic acids dehydrate to boroxines (anhydrides) upon standing in air; this is reversible but alters stoichiometry. |
| Solubility | Soluble in MeOH, DMSO, DMF, THF. Sparingly soluble in water. |
| Stability | Acid Sensitive: Stable.[1][2] Base Sensitive: Unstable at pH > 12 at high temps (Protodeboronation). |
| Safety (GHS) | Warning. H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). Handle in a fume hood. |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
PubChem Compound Summary. (2025). 1-Bromo-4-(trifluoromethoxy)benzene (Precursor Analog Data). National Library of Medicine. Link
